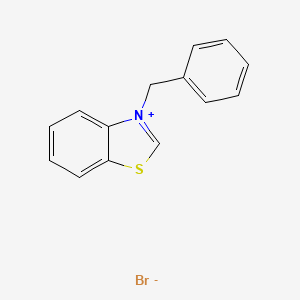

3-Benzylbenzothiazolium

Descripción

Historical Trajectories and Evolution of Benzothiazolium Salts in Synthetic Chemistry

The journey of benzothiazole (B30560) chemistry began in the late 19th century, with the first synthesis of the parent benzothiazole compound credited to A. W. Hofmann, though earlier work by others like Heinrich Debus laid the groundwork. Initially, the interest in benzothiazole derivatives was linked to the dye industry, where they served as crucial components in the creation of cyanine (B1664457) dyes used in photographic sensitization. pcbiochemres.comchemistryjournal.in

Over the decades, the role of benzothiazolium salts has evolved significantly. From their early use as dye intermediates, their application has expanded into polymer chemistry and pharmaceuticals. pcbiochemres.comjchemrev.com In synthetic chemistry, they have been recognized as versatile reagents and precursors. For instance, they have been employed as reagents for deoxygenative functionalization reactions, such as the perfluoroalkylthiolation of alcohols, showcasing their ability to activate otherwise unreactive functional groups. beilstein-journals.orgbeilstein-journals.orgnih.gov The development of new synthetic methods has further broadened their utility, with research focusing on their role in catalysis and the construction of complex molecular architectures. hep.com.cnacs.org

The Distinctive Role of 3-Benzylbenzothiazolium within Modern Organic Transformations

Within the diverse family of benzothiazolium salts, this compound holds a position of strategic importance, primarily as a precursor to the N-heterocyclic carbene (NHC), 3-benzylbenzothiazolylidene. benthamdirect.com NHCs are a class of persistent carbenes that have become ubiquitous in organocatalysis and organometallic chemistry due to their strong σ-donating properties. benthamdirect.comrsc.org

The this compound salt serves as a stable, readily available precatalyst. benthamdirect.com When treated with a base, such as triethylamine, it is deprotonated in situ to generate the highly reactive 3-benzylbenzothiazolylidene carbene. benthamdirect.com This carbene has proven effective in catalyzing a variety of organic transformations. A notable example is the isomerization of dimethyl maleate (B1232345) to dimethyl fumarate (B1241708). benthamdirect.com In this reaction, the nucleophilic carbene attacks the electron-deficient double bond of dimethyl maleate, initiating a sequence of steps that leads to the formation of the more thermodynamically stable trans-isomer, dimethyl fumarate, before the carbene is regenerated, thus completing the catalytic cycle. benthamdirect.com

The presence of the benzyl (B1604629) group on the nitrogen atom is crucial. It influences the steric and electronic properties of the resulting carbene, which in turn affects its catalytic activity and stability. Research suggests that this specific carbene is a candidate for other catalytic reactions, including acyloin condensation and the Stetter reaction. benthamdirect.com

| Reaction Type | Substrate | Product | Role of Catalyst | Reference |

|---|---|---|---|---|

| Isomerization | Dimethyl maleate (cis-isomer) | Dimethyl fumarate (trans-isomer) | Nucleophilic attack on the C=C double bond, facilitating rotation and subsequent elimination. | benthamdirect.com |

| Acyloin Condensation (Proposed) | Aldehydes | α-Hydroxy ketones | Acts as a nucleophile to generate a Breslow intermediate. | benthamdirect.com |

| Stetter Reaction (Proposed) | Aldehydes and Michael acceptors | 1,4-Dicarbonyl compounds | Facilitates umpolung (polarity inversion) of the aldehyde. | benthamdirect.com |

Overview of Advanced Research Domains Involving Benzothiazolium Systems

The field of benzothiazolium chemistry is dynamic, with ongoing research expanding its applications into several advanced domains. These systems are at the forefront of developing new synthetic methodologies and functional materials.

One of the most vibrant areas of research is photoredox catalysis . chemrxiv.org Benzothiazolium salts can participate in single-electron transfer (SET) processes under visible-light irradiation, enabling the generation of radical intermediates for C-C and C-S bond formation. chemrxiv.orgmdpi.comacs.org This approach offers greener and more efficient synthetic routes to complex molecules. chemrxiv.org

In materials science , benzothiazolium derivatives are being investigated for their nonlinear optical (NLO) properties. acs.orgacs.org By creating push-pull systems where a benzothiazolium unit acts as a potent electron acceptor, chromophores with large quadratic hyperpolarizabilities can be synthesized. acs.orgacs.org These materials are promising for applications in photonics and optoelectronics. mdpi.com

Furthermore, benzothiazolium salts have emerged as versatile coupling partners in transition metal catalysis . Recent studies have shown their utility as primary alcohol derivatives in nickel-catalyzed cross-electrophile coupling reactions, allowing for the arylation and vinylation at C(sp³)-hybridized carbon centers. rsc.org They also serve as reagents for introducing specialized functional groups, such as the perfluoroalkylthio group, into organic molecules, a modification that can significantly alter a molecule's physical and biological properties. beilstein-journals.orgbeilstein-journals.orgnih.gov

| Research Domain | Specific Application | Key Feature of Benzothiazolium System | Reference |

|---|---|---|---|

| Photoredox Catalysis | C-H functionalization and C-S bond formation | Ability to engage in single-electron transfer (SET) processes under visible light. | chemrxiv.orgmdpi.comresearchgate.net |

| Materials Science (Nonlinear Optics) | Development of NLO chromophores | Acts as a strong electron-acceptor group in push-pull systems. | acs.orgacs.org |

| Cross-Coupling Reactions | Ni-catalyzed arylation/vinylation of primary alcohols | Serves as an effective electrophilic C(sp³)–O substrate. | rsc.org |

| Reagent-Based Synthesis | Deoxygenative perfluoroalkylthiolation of alcohols | Acts as a bench-stable source of perfluoroalkylthiolate anions. | beilstein-journals.orgbeilstein-journals.orgnih.gov |

| Medicinal Chemistry | Scaffolds for antibacterial and anticancer agents | The benzothiazole core is a recognized pharmacophore. | jchemrev.comhep.com.cnacs.orgrsc.org |

Structure

3D Structure of Parent

Propiedades

Número CAS |

4614-22-6 |

|---|---|

Fórmula molecular |

C14H12BrNS |

Peso molecular |

306.22 g/mol |

Nombre IUPAC |

3-benzyl-1,3-benzothiazol-3-ium;bromide |

InChI |

InChI=1S/C14H12NS.BrH/c1-2-6-12(7-3-1)10-15-11-16-14-9-5-4-8-13(14)15;/h1-9,11H,10H2;1H/q+1;/p-1 |

Clave InChI |

KRPUXJPMHKGIRZ-UHFFFAOYSA-M |

SMILES |

C1=CC=C(C=C1)C[N+]2=CSC3=CC=CC=C32.[Br-] |

SMILES canónico |

C1=CC=C(C=C1)C[N+]2=CSC3=CC=CC=C32.[Br-] |

Sinónimos |

3-benzylbenzothiazolium 3-benzylbenzothiazolium bromide 3-benzylbenzothiazolium iodide |

Origen del producto |

United States |

Sophisticated Synthetic Methodologies for 3 Benzylbenzothiazolium and Substituted Analogs

Precision Quaternization Strategies for N-Benzylation of Benzothiazoles

The cornerstone of synthesizing 3-benzylbenzothiazolium salts is the quaternization of the benzothiazole (B30560) nitrogen atom with a benzyl (B1604629) group. This reaction, a specific type of Menschutkin reaction, involves the nucleophilic attack of the heterocyclic nitrogen on the benzylic carbon of a suitable precursor.

Optimization of Reaction Parameters for Enhanced Stereocontrol and Yield

The efficiency and yield of the N-benzylation of benzothiazoles are highly dependent on carefully optimized reaction parameters. The choice of the leaving group on the benzylating agent is critical, with the reactivity generally increasing in the order of R-Cl < R-Br < R-I. researchgate.net For instance, solvent-free alkylation of benzothiazole with various alkyl iodides proceeds to near-quantitative yields, whereas attempts to use alkyl chlorides often result in unsatisfactory yields. researchgate.net

Kinetic studies on the quaternization of substituted benzothiazoles with phenacyl bromide in nitrobenzene (B124822) have provided quantitative insights into electronic effects. The reactivity of substituents on the benzothiazole ring was found to follow the order -H > -NO2 > -Cl. ias.ac.in Furthermore, substituents at the 2-position also modulate the reaction rate, with the order being 2-Me > 2-NH2. ias.ac.in This data suggests that both electron-donating and electron-withdrawing groups, depending on their position and mode of electronic transmission, can influence the nucleophilicity of the thiazole (B1198619) nitrogen.

| 2-Substituent | 6-Substituent | Alkylating Agent | k2 x 10^4 (dm³ mol⁻¹ s⁻¹) at 100°C | ΔH‡ (kJ mol⁻¹) | -ΔS‡ (J K⁻¹ mol⁻¹) |

| -NH2 | -H | Phenacyl Bromide | 10.9 | 63.1 | 158 |

| -NH2 | -Cl | Phenacyl Bromide | 6.7 | 64.8 | 158 |

| -NH2 | -NO2 | Phenacyl Bromide | 7.9 | 67.3 | 150 |

| -CH3 | -H | Phenacyl Bromide | 14.1 | 63.5 | 154 |

| -CH3 | -Cl | Phenacyl Bromide | 17.6 | 58.5 | 169 |

| -CH3 | -NO2 | Phenacyl Bromide | 15.6 | 63.5 | 157 |

This table presents kinetic data for the quaternization of substituted benzothiazoles in nitrobenzene, adapted from Mishra and Patel (2001). ias.ac.in

Investigations into Solvent Effects and Sustainable Synthetic Pathways

The choice of solvent significantly impacts the rate and outcome of quaternization reactions. Traditional syntheses have often employed polar aprotic solvents like N,N-dimethylformamide (DMF) or nitrobenzene to facilitate the formation of the charged salt product. ias.ac.inoup.comcapes.gov.br For example, the quaternization of 2-(α-hydroxyalkyl)benzothiazoles with methyl iodide proceeds in high yields in DMF. oup.comcapes.gov.br Kinetic studies have historically utilized nitrobenzene as the medium to investigate substituent effects. ias.ac.in

In recent years, a strong emphasis has been placed on developing more sustainable synthetic methods. A significant advancement is the use of solvent-free, or neat, reaction conditions. researchgate.net Heating a mixture of benzothiazole and an alkyl iodide without any solvent can produce the corresponding N-alkylbenzothiazolium iodide in nearly quantitative yields, simplifying workup and reducing chemical waste. researchgate.net Another green approach involves using water as the reaction medium, which has been successfully applied in the related synthesis of 2-(benzylsulfonyl)benzothiazoles, where the initial step is the reaction between 2-mercaptobenzothiazole (B37678) and a benzyl halide. researchgate.net Furthermore, mechanochemical methods like ball milling, which are inherently solvent-free, represent a promising frontier for the sustainable synthesis of benzothiazole-derived compounds. arabjchem.org

Exploration of Novel Benzylating Agents and Precursors

While benzyl halides remain the most common agents for the N-benzylation of benzothiazoles, research into alternative precursors is ongoing. The broader synthetic strategy can also involve building the benzothiazole ring system from precursors that are more amenable to diversification. Modern methods for synthesizing the core benzothiazole scaffold, which is the precursor to quaternization, include copper-catalyzed reactions of 2-iodoanilines with benzyl amines and sulfur powder, or with arylacetic acids and sulfur. rsc.org Palladium-catalyzed cross-coupling reactions have also been developed to form the benzothiazole ring from 2-bromoanilides and a thiol surrogate, a process that is tolerant of a wide variety of functional groups. organic-chemistry.org These advanced methods provide access to a diverse range of substituted benzothiazoles that can subsequently be N-benzylated to form complex this compound analogs.

Regioselective and Stereoselective Synthesis of Functionalized this compound Derivatives

Creating functionalized derivatives of this compound requires precise control over the placement of substituents on the heterocyclic scaffold. This can be achieved either by functionalizing the benzothiazole ring system before the key N-benzylation step or by modifying the molecule after the quaternary salt has been formed.

Directed Functionalization of the Benzothiazole Heterocycle

A powerful strategy for synthesizing complex analogs is the regioselective functionalization of the benzothiazole core prior to N-alkylation. Transition metal catalysis has enabled direct C-H functionalization, allowing for the introduction of various groups at specific positions. For example, a ruthenium(II)-catalyzed C-H amidation reaction has been developed for 2-arylbenzothiazoles. nih.govacs.org This method selectively installs an amide group at the ortho-position of the 2-aryl substituent, demonstrating high regioselectivity. nih.govacs.org The optimization of such reactions involves screening catalysts, additives, and solvents to achieve high yields, as shown in the table below.

| Catalyst (mol %) | Additive (mol %) | Solvent | Yield (%) |

| [Ru(p-cymene)Cl2]2 (5) | K2CO3 (20) | DCE | 45 |

| [Ru(p-cymene)Cl2]2 (5) | NaOAc (20) | DCE | 52 |

| [Ru(p-cymene)Cl2]2 (5) | KOAc (20) | DCE | 65 |

| [Ru(p-cymene)Cl2]2 (5) | KOPiv (20) | DCE | 58 |

| [Ru(p-cymene)Cl2]2 (5) | K2HPO4 (20) | DCE | 70 |

| [Ru(p-cymene)Cl2]2 (5) | K2HPO4 (20) | Toluene | 55 |

| [Ru(p-cymene)Cl2]2 (5) | K2HPO4 (20) | 1,4-Dioxane | 60 |

This table shows the optimization of Ru(II)-catalyzed C-H amidation of 2-phenylbenzothiazole. Adapted from Kumar et al. (2021). nih.gov

Other advanced techniques, like iridium-catalyzed C-H borylation, provide a versatile handle for functionalization. diva-portal.org Although demonstrated on the related 2,1,3-benzothiadiazole (B189464) system, this method allows for the regioselective installation of a boryl group, which can then be converted into a wide array of other functionalities through subsequent cross-coupling reactions. diva-portal.org Once the desired functional group is in place, the N-benzylation can be performed to yield the target functionalized this compound salt.

Post-Synthetic Modification Approaches for Complex Scaffolds

Post-synthetic modification (PSM) involves the chemical transformation of a functional group on an already assembled molecule. While extensively used for materials like metal-organic frameworks (MOFs), this approach is also applicable to discrete molecules like this compound salts. labxing.comescholarship.org

A key reaction of the this compound cation itself is its use as a precursor for N-heterocyclic carbenes (NHCs). benthamdirect.comresearchgate.net Treatment of this compound bromide with a base, such as triethylamine, generates the highly reactive 3-benzylbenzothiazolylidene carbene in situ. benthamdirect.com This carbene can then be used to catalyze various organic transformations, effectively using the parent salt as a pre-catalyst. benthamdirect.com

Furthermore, one could envision a strategy where the benzothiazole or the benzyl halide starting material is equipped with a functional group that is inert to the quaternization conditions but can be chemically modified later. For instance, inspired by PSM on covalent organic frameworks (COFs), a vinyl group attached to the aromatic ring could potentially undergo a thiol-ene reaction after the this compound scaffold has been constructed. nih.gov This approach allows for the late-stage introduction of complexity, broadening the scope of accessible functionalized derivatives.

Continuous Flow Chemistry and Scalable Production of this compound Species

The transition from traditional batch processing to continuous flow chemistry represents a significant advancement in the synthesis of specialty chemicals, including this compound and its derivatives. Continuous flow systems, which involve pumping reactants through temperature-controlled reactors, offer enhanced safety, efficiency, and scalability. mit.eduvapourtec.com These systems provide superior heat and mass transfer, which is particularly advantageous for exothermic reactions that can be challenging to control in large batch reactors. vapourtec.com

The modular nature of continuous flow setups allows for the integration of multiple reaction and purification steps, streamlining the production process. mit.edugoogle.com For the synthesis of benzothiazolium salts, this can involve the continuous feeding of a substituted 2-aminothiophenol (B119425) and a suitable benzyl halide derivative into a reactor coil, followed by in-line purification to yield the desired product. The ability to precisely control reaction parameters such as temperature, pressure, and residence time allows for the optimization of yield and purity while minimizing the formation of byproducts. mit.edu This level of control is crucial for producing high-purity materials required for various applications.

The scalability of continuous flow processes is a key advantage for the industrial production of this compound species. almacgroup.com Scaling up production in a flow system is typically achieved by extending the operation time or by "numbering up," which involves running multiple flow reactors in parallel. mit.edu This approach avoids the significant challenges and costs associated with scaling up batch reactors. Case studies in related chemical syntheses have demonstrated substantial increases in productivity and reductions in operational footprint by converting to continuous processes. almacgroup.com For instance, a multi-stage continuous process for a pharmaceutical intermediate led to a twofold increase in productivity compared to batch processing. almacgroup.com While specific data for this compound is not widely published, the principles and demonstrated successes in analogous systems strongly suggest the applicability and benefits of flow chemistry for its scalable production.

Key Advantages of Continuous Flow Synthesis:

| Feature | Benefit |

|---|---|

| Enhanced Heat & Mass Transfer | Improved reaction control and safety, especially for exothermic reactions. vapourtec.com |

| Precise Parameter Control | Optimization of yield and purity by fine-tuning temperature, pressure, and residence time. mit.edu |

| Scalability | Straightforward scaling by extended operation or numbering-up, avoiding batch scale-up issues. mit.edualmacgroup.com |

| Process Integration | In-line combination of reaction, work-up, and purification steps. mit.edugoogle.com |

Chemo- and Diastereoselective Approaches in Benzothiazolium Salt Synthesis

The development of chemo- and diastereoselective methods is crucial for accessing structurally complex and stereochemically defined benzothiazolium salts. These advanced synthetic strategies enable the precise control over the arrangement of atoms in three-dimensional space, which is often a prerequisite for biological activity and material properties.

A significant area of research involves the diastereoselective synthesis of spirocyclic systems containing the benzothiazole moiety. For example, the reaction of Erlenmeyer thioazlactones with 3-(2-oxo-2-arylethyl)benzo[d]thiazol-3-ium bromides, in the presence of a base, leads to the formation of spiro[benzopyrrolothiazole-thioazlactone] derivatives. researchgate.net This transformation proceeds via an in situ generation of an azomethine ylide from the benzothiazolium salt, which then undergoes a [3+2] cycloaddition reaction with the thioazlactone. researchgate.net The reaction demonstrates high diastereoselectivity, affording complex polycyclic structures with control over the newly formed stereocenters. researchgate.net

Similarly, base-promoted [3+2] cycloadditions of benzothiazolium salts with other electron-deficient olefins have been developed. The reaction with isoindigos yields novel N,S-polyheterocyclic 3,3'-bispirooxindoles, creating four contiguous cycles and two spiro quaternary stereocenters with high efficiency. researchgate.net These methods highlight the utility of benzothiazolium salts as precursors to reactive intermediates for constructing stereochemically rich molecular architectures.

Another approach to achieving diastereoselectivity involves the development of scalable processes for substituted benzothiazoles that will subsequently be quaternized. A notable example is the highly diastereoselective reductive amination used in the synthesis of a cis-substituted cyclobutyl-benzothiazole pyridazinone. acs.org This process utilized NaBH(OPiv)3 as a reducing agent to achieve high diastereoselectivity, and careful control of reaction conditions was necessary to prevent isomerization of the desired cis-substituted product. acs.org

Furthermore, the chemoselectivity in the synthesis of benzothiazolium salts is critical, particularly when dealing with multifunctional substrates. The selective N-alkylation of the benzothiazole nitrogen over other potentially reactive sites is a primary concern. While the synthesis of this compound bromide itself from 2-mercaptobenzothiazole involves a series of steps that direct the benzylation to the nitrogen atom, the synthesis of more complex analogs requires careful selection of reagents and conditions to ensure the desired chemoselectivity.

Examples of Diastereoselective Syntheses Involving Benzothiazolium Derivatives:

| Reactants | Reaction Type | Product | Key Features | Reference |

| Erlenmeyer thioazlactones, 3-(2-oxo-2-arylethyl)benzo[d]thiazol-3-ium bromides | [3+2] Cycloaddition | Spiro[benzopyrrolothiazole-thioazlactone] derivatives | High diastereoselectivity, formation of complex polycyclic systems. researchgate.net | researchgate.net |

| Benzothiazolium salts, Isoindigos | [3+2] Cycloaddition | N,S-polyheterocyclic 3,3'-bispirooxindoles | Good to excellent yields, creation of two spiro quaternary stereocenters. researchgate.net | researchgate.net |

| 2-chlorobenzothiazoles, primary amines | C-N Coupling | 2-aminobenzothiazoles | Transition-metal-free, selectivity control between mono- and di-heteroarylation. organic-chemistry.org | organic-chemistry.org |

These selective synthetic methodologies are instrumental in expanding the chemical space of this compound analogs, providing access to novel compounds with precisely controlled three-dimensional structures.

Mechanistic Elucidation of 3 Benzylbenzothiazolium Reactivity in Advanced Organic Systems

Fundamental Studies on N-Heterocyclic Carbene (NHC) Generation from 3-Benzylbenzothiazolium Precursors

N-heterocyclic carbenes are a class of persistent carbenes that derive their stability from the donation of electron density from adjacent heteroatoms. beilstein-journals.org this compound salts are common precursors for generating benzothiazol-2-ylidenes, a specific type of NHC. The generation is typically achieved through deprotonation at the C2 position of the benzothiazolium ring.

The formation of an N-heterocyclic carbene from its corresponding azolium salt precursor is an acid-base reaction. The kinetics and thermodynamics of this deprotonation are critical factors that determine the feasibility and rate of NHC generation. The process involves the removal of the acidic proton at the C2 position by a suitable base.

The stability of the resulting NHC is influenced by both kinetic and thermodynamic factors. beilstein-journals.org Kinetic stabilization is often achieved by introducing bulky substituents on the nitrogen atoms, which sterically hinder dimerization. beilstein-journals.org Thermodynamic stability arises from the electron-donating effects of the neighboring nitrogen and sulfur atoms into the vacant p-orbital of the carbene carbon. beilstein-journals.org Computational studies have been employed to establish comprehensive acidity scales for a wide range of NHC precursors, including thiazolylidenes, in solvents like DMSO. nih.gov These scales are crucial for selecting an appropriate base to achieve efficient deprotonation and for understanding the relative basicity of the resulting NHC, which in turn correlates with the stability of its adducts, for example, with CO₂. nih.gov

Benzothiazol-2-ylidenes are often transient, highly reactive species. Their direct observation can be challenging, necessitating specialized techniques for identification. NMR spectroscopy is a primary tool, where the disappearance of the characteristic signal for the C2-H proton of the this compound salt provides strong evidence of NHC formation.

Given their transient nature, chemical trapping is a widely used method to confirm the existence of these carbenes. This involves introducing an electrophile into the reaction mixture to react with the nucleophilic carbene, forming a stable adduct that can be isolated and characterized. Recent advancements in chemical technology have enabled the study of other transient organometallic intermediates, such as azolyllithiums, through "snapshot" trapping methods in batch reactors, highlighting the innovation required to study such short-lived species. nih.govnih.gov Other novel techniques, like acoustofluidic trapping, have also been developed to handle and study reactive cells and molecules, demonstrating the broad interest in managing transient entities. mdpi.com

The choice of base is paramount in the generation of NHCs from this compound salts. The base must be strong enough to deprotonate the precursor but should not lead to undesired side reactions. The relationship between NHC basicity and its function, particularly in organocatalysis, is a subject of ongoing research. rsc.org

The counterion associated with the benzothiazolium salt also plays a crucial, though sometimes subtle, role in the stability and reactivity of the system. In the formation of NHC-metal complexes, which are widely used in catalysis, the counterion can significantly impact reaction outcomes. For instance, in certain hydrosilylation reactions catalyzed by NHC-copper complexes, it was observed that complexes with a tetrafluoroborate (B81430) (BF₄⁻) counterion were consistently superior to those with a hexafluorophosphate (B91526) (PF₆⁻) counterion. rsc.org Similarly, in palladium-NHC catalyzed C-H activation reactions, the counterion had a significant effect on the catalyst's activity, with iodide counterions rendering the catalyst inactive, likely due to their lower basicity preventing the opening of a coordination site. nih.gov The nature of the anion can also influence the NMR spectroscopic features of the NHC precursors themselves. carbene.de

| Factor | Influence | Example/Observation | Reference |

|---|---|---|---|

| Base Strength | Affects the efficiency of deprotonation to form the NHC. A wide range of bases, from metal alkoxides to alkali metal carbonates, are used. | A comprehensive basicity scale for ~400 NHC precursors was established computationally, guiding base selection. | beilstein-journals.orgnih.gov |

| Counterion | Impacts stability and catalytic activity of resulting NHC-metal complexes. | In NHC-Cu catalyzed hydrosilylation, BF₄⁻ proved superior to PF₆⁻. | rsc.org |

| In Pd-NHC catalyzed C-H activation, iodide counterions inhibited the reaction compared to chloride or trifluoroacetate. | nih.gov |

Spectroscopic Identification and Trapping of Transient Benzothiazolylidenes

Detailed Investigations of Nucleophilic and Electrophilic Pathways on the Benzothiazolium Ring

The benzothiazolium ring is an electrophilic heterocycle, susceptible to attack by nucleophiles. These interactions can lead to simple addition products or trigger more complex ring transformations and rearrangements.

Nucleophilic addition to the benzothiazolium ring is a fundamental reaction pathway. The regioselectivity of this addition is dictated by the electron distribution within the ring, with the C2 carbon being the most electrophilic site and thus the primary target for nucleophilic attack. The stereoselectivity of the addition, which refers to the three-dimensional arrangement of the resulting product, depends on the mechanism of the reaction and the nature of the reactants. masterorganicchemistry.com

For example, the interaction of nucleophilic carbenes derived from benzothiazolium precursors with ketenimines proceeds in a chemospecific and stereoselective manner. researchgate.net This reaction is proposed to occur via a tandem sequence involving the nucleophilic addition of the carbene to the C=N bond of the ketenimine, followed by a [3+2] cycloaddition, ultimately forming benzothiazole-spiro-pyrrole derivatives with high stereocontrol. researchgate.net Understanding these outcomes is crucial for the rational design of synthetic routes to complex, polyfunctional heterocyclic molecules.

Under certain conditions, the benzothiazolium ring can undergo significant structural changes, leading to different heterocyclic systems. These ring transformations and rearrangements are often mechanistically complex and provide access to novel molecular scaffolds.

One such transformation is the ring expansion of N-aminobenzothiazolium salts when reacted with aldehydes, which can yield larger ring systems like benzothiadiazines or benzothiazines. researchgate.netchem-soc.si The proposed mechanism involves initial reaction at the N-amino group, followed by deprotonation and an S-C bond cleavage, leading to a ring-opened intermediate that subsequently re-cyclizes. researchgate.net Another important reaction is the Truce–Smiles rearrangement, an intramolecular nucleophilic aromatic substitution where a benzothiazole (B30560) ring can function as the migrating aryl group. cdnsciencepub.com Furthermore, reactions of benzothiazole with reagents like dimethyl acetylenedicarboxylate (B1228247) (DMAD) in the presence of water can lead to a clean and high-yield ring transformation to produce N-formyl-2,3-dihydro-1,4-benzothiazine derivatives. acs.org

| Reaction Type | Reactants/Conditions | Product(s) | Reference |

|---|---|---|---|

| Ring Expansion | N-amino-2-benzylbenzothiazolium salts + aldehydes | Benzothiadiazines or benzothiazines | researchgate.netchem-soc.si |

| Truce-Smiles Rearrangement | Base-catalyzed intramolecular SNAr | Aryl-migrated products | cdnsciencepub.com |

| Ring Transformation | Benzothiazole + Dimethyl acetylenedicarboxylate (DMAD) in aqueous methanol | N-formyl-2,3-dihydro-1,4-benzothiazine derivatives | acs.org |

| Ring Transformation | 2-benzoyl-1,4-benzothiazin-3-one + methyl chloroacetate | 1-methoxycarbonylmethyl 1,3-benzothiazol-2-one | researchgate.net |

Stereo- and Regiochemical Outcomes of Nucleophilic Addition

Radical Intermediates and Single-Electron Transfer Processes Involving this compound

The reactivity of this compound and its derivatives can extend beyond two-electron pathways, engaging in single-electron transfer (SET) processes to form radical intermediates. These pathways are particularly relevant in the context of N-heterocyclic carbene (NHC) chemistry, where the carbene is generated from the deprotonation of the this compound salt. The resulting Breslow intermediate, a key species in NHC-catalyzed reactions, can undergo homolytic cleavage, especially when the N-substituent is capable of stabilizing a radical, such as the benzyl (B1604629) group. researchgate.netnih.govnih.gov

The homolytic scission of the C-N bond in Breslow intermediates derived from N-benzylbenzothiazolium salts leads to the formation of a radical pair. researchgate.netnih.gov This process is in competition with the more traditional two-electron pathways of NHC catalysis, such as benzoin (B196080) condensation. The stability of the benzyl radical plays a crucial role in promoting this homolytic cleavage. researchgate.netnih.gov This reactivity has been observed to lead to formal researchgate.netcas.cz-rearrangement products under mild conditions. researchgate.netnih.gov

The generation of radical intermediates from this compound is not limited to the cleavage of Breslow intermediates. Direct single-electron transfer to or from the benzothiazolium salt or its derived carbene can also initiate radical processes. The unique redox properties of NHCs, including those derived from this compound, allow for the generation of a variety of stabilized radical species through single-electron oxidation or reduction.

A plausible mechanism for the formation of radical intermediates from a Breslow intermediate derived from an N-benzyl substituted benzothiazolium salt involves the homolytic cleavage of the C-N bond, yielding a radical pair. This is followed by recombination and disproportionation, which can lead to rearrangement and fragmentation products. researchgate.net

The table below summarizes key aspects of radical generation from this compound derivatives.

| Precursor/Intermediate | Process | Resulting Species | Influencing Factors | Reference |

| N-benzyl substituted Breslow intermediate | Homolytic C-N bond scission | Radical pair | N-substituent stability (e.g., benzyl) | researchgate.netnih.gov |

| 3-Benzylbenzothiazolylidene carbene | Single-electron transfer (SET) | Carbene radical cation/anion | Redox potential of reaction partners |

Computational and Experimental Approaches to Reaction Pathway Determination

The elucidation of the complex reaction mechanisms involving this compound relies on a synergistic combination of computational and experimental techniques. These approaches provide detailed insights into the structures of intermediates, transition states, and the energetics of various reaction pathways, including those involving radical species.

Experimental Approaches:

Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR is a powerful technique for the direct detection and characterization of radical intermediates. researchgate.netglobalresearchonline.net In the context of this compound reactivity, EPR experiments have been instrumental in providing evidence for the existence of radical species. researchgate.netnih.gov The simulation of experimental EPR spectra can be compared with the spectra of expected radicals, helping to confirm their presence and provide information about their electronic structure. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is used to analyze the products of reactions involving this compound, which can provide indirect evidence for the operating reaction mechanism. For example, the observation of researchgate.netcas.cz-rearrangement products from reactions of N-benzyl benzothiazolium salts is indicative of a stepwise, radical-based process. researchgate.netnih.gov

Kinetic Studies: The determination of reaction rates and their dependence on the concentration of reactants and reaction conditions can help to distinguish between different mechanistic possibilities. chemicalpapers.comchempap.org For instance, kinetic analysis can help to identify the rate-determining step of a reaction and provide insights into the nature of the intermediates involved. chemicalpapers.com

Computational Approaches:

Density Functional Theory (DFT): DFT calculations are widely used to model the electronic structure and energetics of molecules and reaction intermediates. benthamdirect.com For reactions involving this compound, DFT can be used to calculate the energies of reactants, products, intermediates, and transition states, thereby mapping out the potential energy surface of the reaction. benthamdirect.com This allows for the determination of activation barriers and reaction energies for different proposed pathways. For example, in the isomerization of dimethyl maleate (B1232345) to dimethyl fumarate (B1241708) catalyzed by 3-benzylbenzothiazolylidene, theoretical investigations at the wB97XD/6-31+G(d) level have been used to elucidate the reaction mechanism. benthamdirect.com

Quantum Chemistry Methods: Methods like CNDO/2 have been used to calculate the electron structure of this compound bromide, providing insights into its electronic properties that influence its reactivity. cas.cz

The following table provides examples of computational and experimental methods applied to the study of this compound and related compounds.

| Method | Application | Information Obtained | Reference |

| Experimental | |||

| Electron Paramagnetic Resonance (EPR) | Detection of radical intermediates in reactions of N-benzyl benzothiazolium derivatives. | Evidence for radical mechanisms, structure of radical species. | researchgate.netnih.gov |

| Nuclear Magnetic Resonance (NMR) | Product analysis of reactions involving N-benzyl benzothiazolium salts. | Identification of rearrangement products indicative of radical pathways. | researchgate.netnih.gov |

| UV Spectroscopy | Monitoring the hydrolysis of 2-styryl-3-benzylbenzothiazolium bromide. | Determination of reaction kinetics and stability. | chemicalpapers.com |

| Computational | |||

| Density Functional Theory (DFT) | Investigation of the isomerization of dimethyl maleate catalyzed by 3-benzylbenzothiazolylidene. | Reaction mechanism, activation free energy, identification of the rate-determining step. | benthamdirect.com |

| CNDO/2 | Calculation of the electron structure of this compound bromide. | Electronic properties and optimized dihedral angles. | cas.cz |

Applications of 3 Benzylbenzothiazolium in Homogeneous and Heterogeneous Catalysis

3-Benzylbenzothiazolium-Derived N-Heterocyclic Carbenes (NHCs) in Organocatalysis

N-Heterocyclic carbenes derived from this compound salts are powerful organocatalysts. These carbenes, particularly 3-benzylbenzothiazol-2-ylidene, are generated in situ by the deprotonation of the corresponding this compound salt. benthamdirect.comlsu.edu They have proven effective in a range of catalytic reactions, showcasing their utility in modern organic synthesis. benthamdirect.comresearchgate.net

Thiamine-Inspired Catalytic Cycles (e.g., Benzoin (B196080), Stetter, Acyloin-Type Reactions)

The catalytic activity of this compound-derived NHCs is often inspired by the biochemical role of thiamine (B1217682) (Vitamin B1). nih.govwikipedia.org Thiamine pyrophosphate, the active form of thiamine, utilizes a thiazolium ring to facilitate key metabolic reactions through umpolung (polarity inversion) catalysis. wikipedia.org Similarly, 3-benzylbenzothiazol-2-ylidene can catalyze classic umpolung reactions such as the benzoin condensation, Stetter reaction, and acyloin-type condensations. benthamdirect.comresearchgate.net

In a typical benzoin-type reaction, the NHC adds to an aldehyde, forming a Breslow intermediate. This intermediate then acts as a nucleophile, attacking another aldehyde molecule to form the α-hydroxy ketone product, known as benzoin. nih.gov Research has demonstrated that 3-benzylbenzothiazol-2-ylidene can effectively catalyze the isomerization of dimethyl maleate (B1232345) to dimethyl fumarate (B1241708), a transformation that highlights the carbene's catalytic potential in reactions like acyloin condensation and the Stetter reaction. benthamdirect.com The Stetter reaction, for instance, involves the conjugate addition of an aldehyde to an activated alkene, a process efficiently mediated by these NHCs. researchgate.net

Asymmetric Induction in Carbene-Catalyzed Transformations Utilizing Chiral Derivatives

A significant area of research involves the development of chiral NHC catalysts derived from this compound for asymmetric synthesis. By incorporating chiral moieties into the backbone of the NHC precursor, chemists can induce enantioselectivity in various transformations. nih.govorganic-chemistry.org This approach has been successfully applied to reactions like the intramolecular crossed-benzoin reaction, where novel chiral tetracyclic triazolium salts have been used to generate quaternary stereocenters with high yields and excellent enantiomeric excesses. organic-chemistry.org

The design of these chiral catalysts is crucial for achieving high levels of stereocontrol. The steric and electronic properties of the substituents on the chiral scaffold influence the orientation of the substrates in the transition state, thereby dictating the stereochemical outcome of the reaction. organic-chemistry.org The development of such catalysts opens up possibilities for the synthesis of complex, enantioenriched molecules. nih.govethz.ch

Activation of Carbonyl and Non-Carbonyl Substrates for Umpolung Catalysis

The concept of umpolung, or the reversal of polarity, is central to the catalytic activity of this compound-derived NHCs. wikipedia.orguni-regensburg.de These carbenes can invert the normal electrophilic character of a carbonyl carbon, making it nucleophilic. uni-regensburg.denih.gov This allows for novel bond formations that are otherwise challenging to achieve.

The NHC adds to a carbonyl compound, typically an aldehyde, to form the aforementioned Breslow intermediate. This key intermediate is an acyl anion equivalent, a powerful nucleophile that can react with a variety of electrophiles. uni-regensburg.de This strategy has been employed to activate not only carbonyl substrates but also other functional groups. The versatility of this approach is highlighted by the wide range of electrophiles that can participate in these reactions, leading to the synthesis of a diverse array of organic molecules. nih.govnih.gov

This compound as a Ligand Precursor in Transition Metal Catalysis

Beyond its role in organocatalysis, this compound serves as a precursor for N-heterocyclic carbene ligands in transition metal catalysis. researchgate.netbeilstein-journals.org The resulting benzothiazolylidene ligands form stable complexes with various transition metals, leading to catalysts with enhanced activity and selectivity. beilstein-journals.orgnih.gov

Design and Synthesis of Benzothiazolylidene-Metal Complexes

Benzothiazolylidene-metal complexes are typically synthesized by reacting the this compound salt with a suitable metal precursor. researchgate.netbeilstein-journals.org A common method involves the in-situ generation of the free carbene using a base, which then coordinates to the metal center. beilstein-journals.org Microwave-assisted synthesis has emerged as a rapid and efficient method for preparing these complexes, often leading to high yields. researchgate.net For instance, the reaction of this compound bromide with cuprous oxide under microwave irradiation affords the corresponding NHC-copper(I) complex in excellent yield. researchgate.net

The design of these complexes can be tailored by modifying the substituents on the benzothiazolium ring and the benzyl (B1604629) group, which in turn influences the steric and electronic properties of the resulting ligand and the catalytic behavior of the metal complex. albrechtresearch.comrsc.org

Mechanistic Role of Benzothiazolylidene Ligands in Metal-Catalyzed Processes

Benzothiazolylidene ligands play a crucial role in modulating the properties of the metal center in catalytic processes. nih.govrsc.org As strong σ-donating ligands, they increase the electron density on the metal, which can enhance its reactivity in various catalytic cycles, such as oxidative addition and reductive elimination. nih.govresearchgate.net

For example, in copper-catalyzed reactions, the NHC ligand can facilitate the activation of substrates. researchgate.net In the A³ coupling reaction (aldehyde-alkyne-amine), a benzothiazolylidene-copper(I) complex has been shown to effectively catalyze the formation of propargylamines. researchgate.net Theoretical studies suggest that the NHC-Cu(I) complex coordinates with the alkyne, increasing its nucleophilicity and facilitating its attack on the iminium ion generated from the aldehyde and amine. researchgate.net The stability and strong donor properties of the benzothiazolylidene ligand are key to the efficiency of these catalytic systems. researchgate.netrsc.org

Applications in Cross-Coupling, Hydrogenation, and Other Bond-Forming Reactions

The this compound salt is a precursor to 3-benzylbenzothiazol-2-ylidene, an N-heterocyclic carbene (NHC) that has demonstrated utility in organocatalysis. ingentaconnect.com These NHCs can also serve as ligands for transition metals, influencing the efficiency and selectivity of catalytic reactions.

Cross-Coupling Reactions: In the field of cross-coupling reactions, which are fundamental for creating carbon-carbon and carbon-heteroatom bonds, derivatives of benzothiazolium have been utilized. wikipedia.orgnih.gov For instance, palladium complexes featuring ligands derived from benzothiazolium salts can catalyze these transformations. A notable example involves a palladium-catalyzed cross-coupling reaction for C-S bond formation. dntb.gov.ua While detailed studies focusing exclusively on this compound are specific, the reactivity of the broader class of benzothiazolium-derived NHC-palladium complexes is well-documented. These systems often involve the oxidative addition of an organic halide to the low-valent metal center, followed by transmetalation and reductive elimination to yield the coupled product. uwindsor.ca

Hydrogenation Reactions: this compound-derived catalysts have also found application in hydrogenation reactions. lookchem.com Catalytic hydrogenation is a crucial industrial process for the reduction of unsaturated compounds. organicchemistrydata.org Complexes involving the this compound framework have been reported to effectively catalyze the transfer hydrogenation of ketones and aldehydes, resulting in good to excellent yields of the corresponding alcohols. lookchem.com The process typically involves the use of a hydrogen donor and a metal catalyst, where the benzothiazolium-based ligand plays a key role in activating the catalyst and facilitating the hydrogen transfer. sigmaaldrich.com

Other Bond-Forming Reactions: Beyond cross-coupling and hydrogenation, the carbene generated from this compound bromide has been shown to catalyze the isomerization of dimethyl maleate to dimethyl fumarate. ingentaconnect.com This reaction, which involves the rotation around a central carbon-carbon bond, proceeds efficiently at room temperature. ingentaconnect.com The NHC, generated in situ, attacks the electron-deficient double bond of the maleate, leading to a transient intermediate that, after rotation and elimination of the carbene, yields the more stable fumarate isomer. ingentaconnect.com This demonstrates the potential of this compound as a precursor in organocatalytic bond reorganization and isomerization reactions. ingentaconnect.comresearchgate.netlibretexts.org

This compound in Multi-Component Reaction (MCR) Strategies for Chemical Library Synthesis

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules from three or more starting materials in a single step. nih.govslideshare.net This efficiency makes MCRs particularly suitable for generating large collections of structurally diverse compounds, known as chemical libraries, which are essential for drug discovery and materials science. vapourtec.comenamine.net

The benzothiazole (B30560) core, including derivatives like this compound, has been employed in various MCRs. For example, novel three-component reactions involving benzothiazole derivatives, acetylenic esters, and 1,3-dicarbonyl compounds have been developed to synthesize spiro pyrrolobenzothiazole derivatives. researchgate.net These reactions often proceed smoothly at room temperature without the need for a catalyst, showcasing the inherent reactivity of the benzothiazole system. researchgate.net

While specific library synthesis examples focusing solely on this compound are not extensively documented in readily available literature, the established reactivity of benzothiazoles in MCRs provides a strong foundation for its application. The general strategy involves combining a benzothiazole derivative with other reactants to rapidly build molecular complexity. organic-chemistry.orgnih.gov By systematically varying the different components in the reaction, a large and diverse library of compounds can be synthesized efficiently. nih.gov

Table 1: Examples of Multi-Component Reactions Involving Benzothiazole Scaffolds

| Reactant 1 | Reactant 2 | Reactant 3 | Product Type | Reference |

| 2-Methylbenzothiazole | Acetylenic Esters | 1,3-Indanedione | Spiro Pyrrolobenzothiazole | researchgate.net |

| Benzothiazoles | Benzyl Bromides | 2-Mercaptobenzoxazole | 3-(3-benzyl-2,3-dihydrobenzo[d]thiazol-2-yl)benzo[d]oxazole-2(3H)-thione | researchgate.net |

Development of Sustainable Catalytic Systems Incorporating this compound Frameworks

The principles of green chemistry aim to design chemical processes that are environmentally benign, which includes the use of recyclable catalysts and green solvent systems. researchgate.net

Recyclable and Immobilized Benzothiazolium-Based Catalysts

A significant drawback of homogeneous catalysts is the difficulty in separating them from the reaction products, which can be costly and inefficient. nih.gov To address this, catalysts can be immobilized on solid supports, rendering them heterogeneous and easily recoverable. wiley.com This approach combines the high selectivity of homogeneous catalysts with the practical advantages of heterogeneous systems. rsc.org

Strategies for catalyst immobilization include covalent bonding to polymers like polystyrene or inorganic materials such as silica. mdpi.comuni-regensburg.de The choice of support and the method of attachment are crucial for maintaining catalytic activity and stability over multiple cycles. mdpi.com For benzothiazolium-based catalysts, immobilization can be achieved by functionalizing the benzothiazole ring or the benzyl group to allow for attachment to a solid support. While specific examples detailing the immobilization of this compound are emerging, related systems have demonstrated the feasibility of this approach. googleapis.comnus.edu.sg For instance, catalysts can be designed to precipitate out of the reaction mixture upon completion, allowing for simple decantation of the product. nih.gov

Green Solvent Systems for Catalytic Reactions

The vast majority of solvents used in the chemical industry are volatile organic compounds (VOCs), which pose environmental and health risks. researchgate.net Green solvents are environmentally friendly alternatives that include water, supercritical fluids (like CO2), and ionic liquids (ILs). catalysis.blogencyclopedia.pub

Ionic liquids, which are salts with low melting points, are particularly interesting as solvents for catalysis. mdpi.com They are non-volatile and can dissolve a wide range of organic and inorganic compounds. encyclopedia.pub Catalytic reactions performed in ionic liquids can benefit from enhanced reaction rates and selectivities. Furthermore, the catalyst can often be retained in the ionic liquid phase, allowing for easy separation of the product and recycling of the catalyst-solvent system. mdpi.com The synthesis of sulfur-containing heterocycles, a class to which benzothiazole belongs, has been successfully carried out in ionic liquids, demonstrating the compatibility of these green solvents with such chemical frameworks. mdpi.com Solvent-free reaction conditions represent another green alternative, where the reactants themselves act as the solvent, minimizing waste. rsc.org

Table 2: Common Green Solvents and Their Properties

| Solvent Type | Examples | Key Properties |

| Water | H₂O | Non-toxic, non-flammable, readily available. |

| Ionic Liquids (ILs) | [BMIM]BF₄, [BMIM]PF₆ | Low volatility, high thermal stability, tunable properties. mdpi.com |

| Supercritical Fluids | Supercritical CO₂ | Non-toxic, non-flammable, easily removed from products. encyclopedia.pub |

| Bio-based Solvents | Ethanol, Dimethyl Carbonate (DMC) | Derived from renewable resources, often biodegradable. researchgate.netencyclopedia.pub |

Advanced Spectroscopic and Structural Characterization of 3 Benzylbenzothiazolium and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of 3-benzylbenzothiazolium derivatives in solution. rsc.org High-resolution 1H and 13C NMR spectra offer precise information about the chemical environment of each nucleus, allowing for the unambiguous assignment of the molecular skeleton. sapub.org Protons on the benzothiazolium core and the benzyl (B1604629) substituent exhibit characteristic chemical shifts. For instance, in derivatives of N-amino-2-benzylbenzothiazolium salts, the protons of the benzothiazole (B30560) ring typically appear in the aromatic region of the 1H NMR spectrum, while the benzylic CH2 protons give a characteristic signal. researchgate.net Similarly, the 13C NMR spectrum provides distinct signals for each carbon atom, including the quaternary carbons of the heterocyclic ring. researchgate.net

Specific chemical shifts are highly dependent on the substitution pattern on both the benzothiazole and benzyl rings. Electron-withdrawing or electron-donating groups can significantly shield or deshield nearby nuclei, providing valuable information about the electronic structure of the molecule. libretexts.org

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for a 3-Amino-2-benzyl-1,3-benzothiazol-3-ium Derivative researchgate.net Note: Data is for a related derivative as a representative example. Actual shifts for this compound may vary.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Benzothiazole Aromatic-H | 7.05 - 7.76 (m) | 119.1 - 133.8 |

| Benzyl Aromatic-H | 7.26 - 7.76 (m) | 127.6 - 142.7 |

| Benzylic CH₂ | Not explicitly stated | 47.6 |

| Imine N=CH | 8.88 (s) | 162.1 |

| Benzothiazole C=N | Not applicable | 166.2 |

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Elucidating Complex Structures

For complex this compound derivatives with overlapping 1D NMR signals, two-dimensional (2D) NMR techniques are essential for complete structural assignment. cam.ac.ukusask.ca

COSY (Correlated Spectroscopy) is used to identify proton-proton (¹H-¹H) coupling networks, revealing which protons are adjacent to each other within a spin system. This is particularly useful for assigning protons on the aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the unambiguous assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range couplings between protons and carbons (typically 2-3 bonds), which is critical for connecting different spin systems and identifying quaternary carbons. For instance, an HMBC correlation between the benzylic protons and the carbons of the benzothiazole ring would confirm the N-benzyl linkage.

NOESY (Nuclear Overhauser Effect Spectroscopy) identifies protons that are close in space, providing information about the molecule's conformation and stereochemistry. A NOESY cross-peak between the benzylic protons and protons on the benzothiazole ring would confirm a specific spatial arrangement.

The application of these 2D NMR techniques was crucial in elucidating the structures of complex diazaphenothiazines, which are structurally related to benzothiazolium salts, confirming the position of alkylation on different nitrogen atoms. nih.gov

While solution-state NMR provides information on molecules in the liquid phase, solid-state NMR (ssNMR) is a powerful technique for characterizing this compound compounds in their solid, crystalline, or amorphous forms. ssNMR can distinguish between different polymorphs (crystal forms) of a compound, which may exhibit different physical properties. It provides information on the local environment and packing of molecules in the solid state, which is complementary to the data obtained from X-ray diffraction.

Mass Spectrometry (MS) for Precise Molecular Mass Determination and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a fundamental technique used to determine the molecular weight of this compound salts and to gain structural information through analysis of their fragmentation patterns. rsc.org Typically, soft ionization techniques like Electrospray Ionization (ESI) are employed to generate the intact cationic species [M]+ from the salt for analysis. nus.edu.sg

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to within a few parts per million (ppm). researchgate.netnih.gov This precision allows for the unambiguous determination of the elemental formula of the this compound cation and its derivatives. savemyexams.comspectralworks.com The experimentally determined exact mass can be compared against the theoretical mass calculated for a proposed formula, serving as a definitive confirmation of the compound's identity. nih.gov For example, a derivative of a 3-amino-2-benzyl-1,3-benzothiazol-3-ium salt was confirmed by an exact mass measurement (m/z 436.0252) using HRMS. researchgate.net

Table 2: Example of HRMS Data for Molecular Formula Confirmation

| Proposed Formula | Calculated Exact Mass | Observed Mass (Hypothetical) | Difference (ppm) |

|---|---|---|---|

| C₁₄H₁₂NS⁺ | 226.0685 | 226.0682 | -1.3 |

| C₁₅H₁₄O₂⁺ | 226.0961 | Not observed | - |

Tandem Mass Spectrometry (MS/MS) for Mechanistic Intermediates

Tandem Mass Spectrometry (MS/MS) is employed to study the fragmentation pathways of the this compound cation. nih.gov In an MS/MS experiment, the parent ion of interest is selected, subjected to collision-induced dissociation (CID), and the resulting fragment ions are analyzed. This process provides a fragmentation "fingerprint" that is characteristic of the molecule's structure. The primary fragmentation pathway for this compound salts often involves the cleavage of the benzylic C-N bond, leading to the formation of a stable tropylium (B1234903) ion (C₇H₇⁺, m/z 91) and a neutral benzothiazole molecule, or alternatively, a benzothiazolium cation and a neutral toluene. Analyzing these pathways is crucial for the structural confirmation of derivatives and for identifying potential intermediates in chemical reactions. acs.org

Single-Crystal X-ray Diffraction (SCXRD) for Absolute Configuration and Crystal Packing Analysis

Single-Crystal X-ray Diffraction (SCXRD) is the most powerful technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in the solid state. uol.deuhu-ciqso.es By analyzing the diffraction pattern of X-rays passing through a single crystal, a complete structural model can be generated, providing precise bond lengths, bond angles, and torsional angles. scirp.org

Studies have confirmed the molecular structures of various this compound salts and related complexes using SCXRD. nus.edu.sglookchem.commolaid.com This analysis provides definitive proof of the connectivity and conformation of the molecule in the crystalline state. For chiral derivatives, SCXRD can be used to determine the absolute configuration.

Furthermore, SCXRD reveals how the this compound cations and their counter-anions are arranged in the crystal lattice. This crystal packing is governed by a network of non-covalent interactions, such as hydrogen bonds, π-π stacking, and van der Waals forces. mdpi.com Understanding these supramolecular synthons is essential as they dictate the material's bulk properties.

Table 3: Illustrative Crystallographic Data for a Benzothiazolium Salt Derivative Note: This table presents typical parameters obtained from an SCXRD experiment; data for a specific this compound salt would be found in dedicated crystallographic studies. semanticscholar.org

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 10.123 |

| b (Å) | 15.456 |

| c (Å) | 12.789 |

| β (°) | 98.54 |

| Volume (ų) | 1978.5 |

| Z (molecules/unit cell) | 4 |

Crystallographic Studies of this compound Salts and Co-Crystals

X-ray crystallography offers an unambiguous method for determining the precise atomic arrangement within a crystalline solid. Studies on salts of this compound, such as this compound bromide, have provided detailed information about its molecular geometry, bond lengths, and bond angles.

The crystal structure of this compound bromide reveals that the molecule crystallizes in a needle-like formation. cas.cz The core benzothiazole ring system is essentially planar. The benzyl group is attached to the nitrogen atom of the thiazole (B1198619) ring, adopting a specific conformation relative to the benzothiazole plane. The geometric parameters, including the bond lengths and angles within the benzothiazolium cation, are consistent with the delocalized electronic nature of the aromatic system. The phenyl ring of the benzyl substituent is twisted with respect to the benzothiazole moiety, which is a common feature in such structures to minimize steric hindrance.

Detailed crystallographic data for a representative salt, this compound bromide, are summarized below.

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₄H₁₂BrNS |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 9.87(2) |

| b (Å) | 10.11(1) |

| c (Å) | 13.63(2) |

| β (°) | 108.2(1) |

| Volume (ų) | 1291.5 |

| Z (Formula units per cell) | 4 |

Note: Data derived from a study on the crystal and electron structure of this compound bromide. cas.cz

Analysis of Intermolecular Interactions and Supramolecular Architectures

In the structure of this compound bromide, the packing is stabilized by a combination of forces. Van der Waals interactions are significant between the aromatic rings of adjacent cations. cas.cz Furthermore, weak C-H···Br hydrogen bonds and C-H···π interactions contribute to the formation of a stable three-dimensional network. The bromide anions are positioned within the crystal lattice, interacting with the cationic benzothiazolium moieties primarily through electrostatic forces and these weak hydrogen bonds. The study of these non-covalent interactions helps in understanding how molecules recognize each other and self-assemble into ordered structures. tue.nlmdpi.com Hirshfeld surface analysis is a powerful tool often employed to visualize and quantify these intermolecular contacts, revealing the dominant interactions responsible for the crystal packing. scirp.org

Advanced Vibrational Spectroscopy (FT-IR, Raman) for Molecular Fingerprinting and Conformational Dynamics

The FT-IR and Raman spectra of this compound are expected to exhibit characteristic bands corresponding to its constituent parts: the benzothiazole ring system and the benzyl group.

Benzothiazole Ring Vibrations : The benzothiazole moiety gives rise to several distinct vibrations. Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. vscht.cz C=N stretching vibrations within the thiazole ring are observed in the 1640-1500 cm⁻¹ region. researchgate.net The aromatic C=C stretching vibrations of the fused benzene (B151609) ring produce a series of bands in the 1600-1450 cm⁻¹ range. vscht.czresearchgate.net

Benzyl Group Vibrations : The benzyl substituent also has characteristic vibrational modes. The C-H stretching of the methylene (B1212753) (-CH₂-) group is typically found just below 3000 cm⁻¹. The aromatic C-H stretching of the phenyl ring occurs above 3000 cm⁻¹. Phenyl ring C=C stretching vibrations are also present in the 1600-1450 cm⁻¹ region, often overlapping with those of the benzothiazole system.

The combination of these techniques can also provide information on the conformational dynamics of the molecule, as changes in the orientation of the benzyl group relative to the benzothiazole plane can influence the positions and intensities of certain vibrational bands. elifesciences.orgaps.org

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Spectroscopy Type |

|---|---|---|---|

| Aromatic C-H Stretch | Benzothiazole, Phenyl | 3100 - 3000 | FT-IR, Raman |

| Aliphatic C-H Stretch | Methylene (-CH₂) | 3000 - 2850 | FT-IR, Raman |

| C=N Stretch | Thiazole Ring | 1640 - 1500 | FT-IR, Raman |

| Aromatic C=C Stretch | Benzothiazole, Phenyl | 1600 - 1450 | FT-IR, Raman |

| C-H Bending | Aromatic Rings | 1000 - 650 | FT-IR |

Note: This table is based on general characteristic frequencies for the specified functional groups. vscht.czresearchgate.netresearchgate.net

Electronic Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure and Photophysical Properties

Electronic spectroscopy, encompassing UV-Visible absorption and fluorescence techniques, is used to investigate the electronic transitions within a molecule and explore its photophysical properties. horiba.comup.ac.zaazooptics.com The UV-Vis spectrum of this compound is characterized by absorptions corresponding to the excitation of electrons from lower to higher energy molecular orbitals. azooptics.com

The extended π-conjugated system of the benzothiazolium cation is responsible for its characteristic electronic absorption bands. nist.gov Typically, aromatic systems like this exhibit strong absorptions in the ultraviolet region due to π→π* transitions. up.ac.zaunits.it The presence of heteroatoms (nitrogen and sulfur) with non-bonding electrons also allows for n→π* transitions, which are generally weaker in intensity. azooptics.com

π→π Transitions: These high-intensity absorptions arise from the excitation of electrons in the π-bonding orbitals of the aromatic system to anti-bonding π orbitals. For benzothiazole derivatives, these are typically observed in the 250-300 nm range. nist.gov

n→π Transitions: These lower-intensity transitions involve the promotion of a non-bonding electron (from N or S) to an anti-bonding π orbital. They occur at longer wavelengths than the primary π→π* transitions.

Fluorescence spectroscopy measures the emission of light from a molecule as it returns from an excited electronic state to the ground state. horiba.comuci.edu Many conjugated aromatic compounds are fluorescent. The photophysical properties, such as the fluorescence quantum yield and lifetime, are sensitive to the molecular structure and its environment. nih.govnih.gov The study of these properties provides insight into the de-excitation pathways available to the molecule after absorbing light. nih.govfrontiersin.org

| Electronic Transition | Typical λmax (nm) | Relative Intensity |

|---|---|---|

| π→π | ~250 - 300 | High |

| n→π | >300 | Low |

Note: Wavelengths are approximate and based on data for benzothiazole and related aromatic systems. up.ac.zanist.gov

Computational and Theoretical Investigations of 3 Benzylbenzothiazolium Systems

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Profiling

Density Functional Theory (DFT) has become a cornerstone for the computational study of benzothiazole (B30560) derivatives due to its favorable balance of accuracy and computational cost. mdpi.comresearchgate.net Methods like the B3LYP functional combined with basis sets such as 6-311G(d,p) or 6-31+G(d,p) are frequently employed to model the geometric and electronic properties of these systems. mdpi.comnih.gov Such calculations are instrumental in optimizing molecular geometries, analyzing vibrational spectra, and determining various electronic properties. mdpi.com

Elucidation of Reaction Mechanisms and Transition State Geometries

Computational methods are crucial for mapping the step-by-step sequence of chemical reactions, known as the reaction mechanism. wikipedia.org This involves identifying reactants, products, and any transient species like reaction intermediates and transition states. libretexts.orgyoutube.com The transition state represents the highest energy point along a reaction coordinate, a fleeting arrangement of atoms with partial bonds that cannot be isolated experimentally. youtube.commasterorganicchemistry.com Its structure and energy (activation energy) determine the rate and feasibility of a reaction pathway. libretexts.org

For reactions involving benzothiazolium systems, DFT calculations can model the intricate process of bond formation and cleavage. For instance, in nucleophilic substitution reactions, such as the S_N2 mechanism, a nucleophile attacks an electrophilic carbon center, leading to a concerted process where the leaving group departs as the new bond forms. pressbooks.pub The transition state in such a reaction features a pentavalent carbon atom with partial bonds to both the incoming nucleophile and the outgoing leaving group. masterorganicchemistry.compressbooks.pub Quantum chemical studies on the reaction of benzothiazole-2-thiol with other molecules have successfully mapped reaction pathways, including intramolecular rearrangements that proceed through intermediate cations, with results showing good agreement with experimental data. mdpi.com By calculating the energies of these transition states, chemists can predict the most likely reaction pathways and understand the factors controlling stereochemistry and regioselectivity. iupac.org

Prediction of Spectroscopic Signatures (NMR Chemical Shifts, UV-Vis Absorptions)

DFT calculations are a reliable tool for predicting the spectroscopic signatures of molecules, which is vital for structure elucidation and characterization. The Gauge-Independent Atomic Orbital (GIAO) method, often used within a DFT framework, allows for the accurate calculation of nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C). mdpi.comscielo.org.za For various benzothiazole derivatives, studies have shown that predicted chemical shifts are in good agreement with experimental values. mdpi.comnih.gov Computational prediction can aid in the assignment of experimental NMR signals and provide insights into conformational effects. schrodinger.com

Similarly, Time-Dependent DFT (TD-DFT) is used to predict electronic transitions, which correspond to UV-Vis absorption spectra. These calculations can determine the wavelengths of maximum absorption (λ_max) and the corresponding oscillator strengths, providing a theoretical basis for the observed colors and electronic properties of the compounds. rsc.org For example, calculations on a related heterocyclic system showed that the predicted UV-Vis spectrum correlated well with experimental findings. scielo.org.za

| Atom | Experimental δ (ppm) | Calculated δ (ppm) (DFT/GIAO) |

|---|---|---|

| Aromatic-H | 7.20 - 8.10 | 7.15 - 8.05 |

| Benzyl-CH₂ | 5.60 | 5.55 |

| Benzothiazole-C2 | 168.5 | 167.9 |

| Aromatic-C | 121.0 - 153.0 | 120.5 - 152.5 |

| Benzyl-CH₂ | 50.2 | 49.8 |

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Electron Density Distributions

The frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding chemical reactivity. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. physchemres.org The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter that characterizes the molecule's chemical stability, reactivity, and electronic excitation properties. physchemres.orgossila.com A smaller gap generally implies higher reactivity. ajchem-a.com

For benzothiazole derivatives, DFT calculations are used to determine the energies of the HOMO and LUMO and to visualize their spatial distribution. mdpi.com This analysis reveals that charge transfer often occurs within the molecule upon excitation. mdpi.com The HOMO-LUMO gap can be tuned by changing substituents on the benzothiazole core, which in turn affects the molecule's reactivity and optical properties. mdpi.comresearchgate.net From the HOMO and LUMO energies, various global reactivity descriptors can be calculated, providing a quantitative measure of the molecule's chemical behavior. mdpi.comajchem-a.com

| Parameter | Symbol | Value (eV) | Formula |

|---|---|---|---|

| Highest Occupied Molecular Orbital Energy | E_HOMO | -6.85 | - |

| Lowest Unoccupied Molecular Orbital Energy | E_LUMO | -2.15 | - |

| Energy Gap | ΔE | 4.70 | E_LUMO - E_HOMO |

| Ionization Potential | I | 6.85 | -E_HOMO |

| Electron Affinity | A | 2.15 | -E_LUMO |

| Chemical Hardness | η | 2.35 | (I - A) / 2 |

| Chemical Softness | S | 0.213 | 1 / (2η) |

| Electronegativity | χ | 4.50 | (I + A) / 2 |

| Electrophilicity Index | ω | 4.31 | χ² / (2η) |

Ab Initio and Semi-Empirical Methods for Ground and Excited State Properties

Beyond DFT, a hierarchy of other quantum mechanical methods is available for studying molecular systems. Ab initio methods, Latin for "from the beginning," are derived directly from theoretical principles without the inclusion of experimental data. researchgate.net The Hartree-Fock (HF) method is the simplest ab initio approach, but more sophisticated methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory provide a more accurate treatment of electron correlation, which is crucial for precise energy calculations. researchgate.net These high-level ab initio methods can be computationally demanding but are often used as a benchmark for other methods. iupac.org

At the other end of the spectrum, semi-empirical methods offer a faster, albeit less rigorous, alternative. rsc.org These methods, which are derived from the HF formalism, simplify calculations by neglecting certain integrals and using parameters fitted to experimental or high-level computational data. iupac.orgrsc.org Their computational efficiency makes them suitable for very large molecular systems or for applications requiring numerous calculations, such as preliminary screening or long-timescale simulations. rsc.org The choice between ab initio, DFT, and semi-empirical methods depends on the desired accuracy and the computational resources available. researchgate.netiupac.org

Molecular Dynamics (MD) Simulations for Dynamic Behavior in Solution and Solid State

While quantum mechanics methods excel at describing electronic structure, Molecular Dynamics (MD) simulations are used to model the physical movements of atoms and molecules over time. MD simulations provide a detailed atomistic view of how systems like this compound behave in different environments, such as in solution or in the solid state. researchgate.net These simulations are particularly valuable for understanding how a molecule interacts with its surroundings, its conformational flexibility, and its stability within larger assemblies. researchgate.netnih.gov

In the context of benzothiazole derivatives, MD simulations have been employed to study a range of dynamic processes. For instance, simulations have been used to investigate the binding stability of benzothiazole-based inhibitors with biological targets like enzymes or proteins. researchgate.netnih.gov Other studies have used MD to explore the interaction of benzothiazole-based fluorescent dyes with DNA, clarifying their binding modes and dynamic behavior. nih.gov These simulations can reveal crucial information about intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, which govern the molecule's function in a complex environment. researchgate.net

Quantum Chemical Topology (QCT) and Bonding Analysis

Quantum Chemical Topology (QCT) is a theoretical framework that analyzes the topology of scalar fields derived from quantum mechanics, such as the electron density. researchgate.netsciencesconf.org The most prominent QCT method is the Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader. researchgate.net QTAIM partitions a molecule into non-overlapping atomic basins based on the gradient vector field of the electron density. sciencesconf.org

This approach allows for a rigorous, quantitative description of chemical bonds. By locating critical points in the electron density, one can identify and characterize atomic interactions. For example, a bond critical point (BCP) between two atoms indicates the presence of a chemical bond, and the properties of the electron density at this point (e.g., its magnitude and the Laplacian) reveal the nature of the bond—whether it is a shared (covalent) or closed-shell (ionic, hydrogen bond) interaction. QCT is a powerful tool for analyzing bonding in complex heterocyclic systems and for understanding how electronic structure dictates chemical reactivity and the processes of bond formation and rupture. researchgate.net

Machine Learning and Chemoinformatics in the Design and Prediction of this compound Reactivity

The intersection of computational chemistry and artificial intelligence has opened new avenues for the rational design of molecules and the prediction of their chemical behavior. Machine learning (ML) and chemoinformatics are powerful tools that are increasingly being applied to understand and predict the reactivity of complex organic molecules like this compound and its derivatives. nih.govvietnamjournal.ru These computational approaches enable the rapid screening of virtual compound libraries and the identification of candidates with desired properties, thereby accelerating the discovery and development process. uic.eduarxiv.org

Chemoinformatics involves the use of computational methods to analyze chemical information. mdpi.com For this compound systems, this begins with the digital representation of the molecules, often as molecular graphs or strings of characters (e.g., SMILES notation). From these representations, a wide array of numerical features, known as molecular descriptors, can be calculated. These descriptors encode various aspects of the molecule's topology, geometry, and electronic structure.